Cas no 83568-07-4 (1-(2-chloro-10H-phenothiazin-10-yl)-2-(morpholin-4-yl)ethanone)

1-(2-chloro-10H-phenothiazin-10-yl)-2-(morpholin-4-yl)ethanone structure
83568-07-4 structure
Product name:1-(2-chloro-10H-phenothiazin-10-yl)-2-(morpholin-4-yl)ethanone
CAS No:83568-07-4
MF:C18H17ClN2O2S
MW:360.8578
CID:1809605
PubChem ID:1114041

1-(2-chloro-10H-phenothiazin-10-yl)-2-(morpholin-4-yl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-10H-phenothiazin-10-yl)-2-(morpholin-4-yl)ethanone
    • 1-(2-Chloro-phenothiazin-10-yl)-2-morpholin-4-yl-ethanone
    • Ethanone, 1-(2-chloro-10H-phenothiazin-10-yl)-2-(4-morpholinyl)-
    • 1-(2-chlorophenothiazin-10-yl)-2-morpholin-4-ylethanone
    • AKOS001678412
    • AG-205/32979034
    • AB00093634-01
    • Phenothiazine, 2-chloro-10-(morpholinoacetyl)-
    • 2-Chloro-10-(morpholinoacetyl)phenothiazine
    • CCG-20434
    • 2-chloro-10-(4-morpholinylacetyl)-10H-phenothiazine
    • DTXSID90232439
    • 83568-07-4
    • 2-Chloro-10-morfolinoacetylo-fenotiazyna
    • HMS1613M20
    • 10H-Phenothiazine, 2-chloro-10-(4-morpholinylacetyl)-
    • STK844266
    • EU-0011626
    • 2-Chloro-10-morfolinoacetylo-fenotiazyna [Polish]
    • Inchi: InChI=1S/C18H17ClN2O2S/c19-13-5-6-17-15(11-13)21(14-3-1-2-4-16(14)24-17)18(22)12-20-7-9-23-10-8-20/h1-6,11H,7-10,12H2
    • InChI Key: PQZBOHRAUKGCDL-UHFFFAOYSA-N
    • SMILES: C1COCCN1CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Computed Properties

  • Exact Mass: 360.069927g/mol
  • Monoisotopic Mass: 360.069927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.1Ų
  • XLogP3: 3.8
  • Surface Charge: 0

Experimental Properties

  • LogP: 3.8

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